molecular formula C12H12ClF4NO B2507487 2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide CAS No. 2411195-67-8

2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide

Cat. No.: B2507487
CAS No.: 2411195-67-8
M. Wt: 297.68
InChI Key: PNZYDXYYMUCKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide typically involves multiple steps, including halogenation, alkylation, and amide formation. One common synthetic route starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro groups. This is followed by alkylation to attach the ethyl group and finally, amide formation to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Hydrolysis typically requires strong acids like hydrochloric acid or strong bases like sodium hydroxide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and ability to interact with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide is unique due to its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF4NO/c1-7(18(2)11(19)6-13)9-4-3-8(5-10(9)14)12(15,16)17/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZYDXYYMUCKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)F)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.